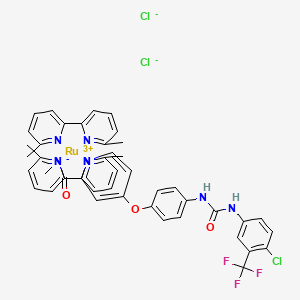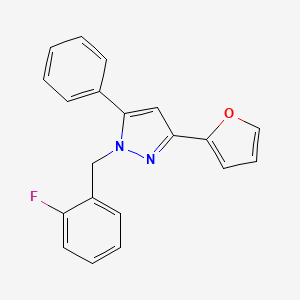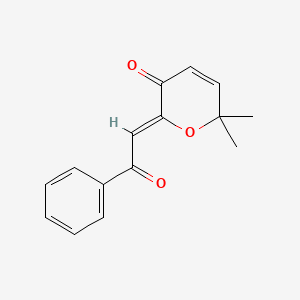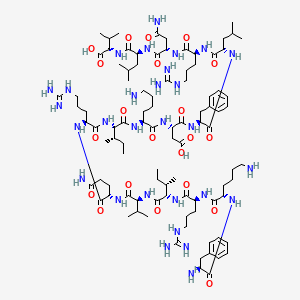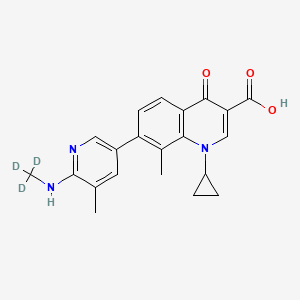![molecular formula C35H64N4O9 B12372227 N-(tert-butoxycarbonyl)-N-methyl-L-valyl-N-[(3R,4S,5S)-1-{(2S)-2-[(1R,2R)-2-carboxy-1-methoxypropyl]pyrrolidin-1-yl}-3-methoxy-5-methyl-1-oxoheptan-4-yl]-N-methyl-L-valinamide](/img/structure/B12372227.png)
N-(tert-butoxycarbonyl)-N-methyl-L-valyl-N-[(3R,4S,5S)-1-{(2S)-2-[(1R,2R)-2-carboxy-1-methoxypropyl]pyrrolidin-1-yl}-3-methoxy-5-methyl-1-oxoheptan-4-yl]-N-methyl-L-valinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-NMeVal-Val-Dil-Dap is a compound primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs). This compound is known for its role in facilitating the connection between an antibody and a drug, which is crucial in targeted drug delivery systems. The molecular formula of Boc-NMeVal-Val-Dil-Dap is C35H64N4O9, and it has a molecular weight of 684.90 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-NMeVal-Val-Dil-Dap involves multiple steps, typically starting with the protection of amino acids and subsequent coupling reactions. The process generally includes:
Protection of Amino Acids: The amino acids are protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted reactions.
Coupling Reactions: The protected amino acids are then coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of catalysts such as 4-dimethylaminopyridine (DMAP).
Deprotection: The Boc groups are removed under acidic conditions to yield the final product
Industrial Production Methods
Industrial production of Boc-NMeVal-Val-Dil-Dap follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large quantities of reagents are mixed in reactors, and the reactions are monitored for completion.
Purification: The product is purified using techniques like crystallization, filtration, and chromatography to ensure high purity
Chemical Reactions Analysis
Types of Reactions
Boc-NMeVal-Val-Dil-Dap undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of bases or acids
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Boc-NMeVal-Val-Dil-Dap has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates the study of protein interactions and functions.
Medicine: Plays a crucial role in the development of targeted drug delivery systems, particularly in cancer therapy.
Industry: Used in the production of various pharmaceuticals and biotechnological products
Mechanism of Action
Boc-NMeVal-Val-Dil-Dap acts as a linker in ADCs, facilitating the connection between an antibody and a drug. The mechanism involves:
Molecular Targets: The compound targets specific amino acid residues on the antibody and drug molecules.
Pathways Involved: The linker undergoes cleavage under specific conditions, releasing the drug at the target site, thereby enhancing the efficacy and reducing the side effects of the drug
Comparison with Similar Compounds
Similar Compounds
Boc-NMeVal-Val-Dil-Dap-OH: Another linker used in ADC synthesis.
Boc-NMeVal-Val-Dil-Dap-OMe: A methyl ester derivative used for similar purposes
Uniqueness
Boc-NMeVal-Val-Dil-Dap is unique due to its specific structure, which provides optimal stability and reactivity for ADC synthesis. Its ability to undergo controlled cleavage makes it highly suitable for targeted drug delivery applications .
Properties
Molecular Formula |
C35H64N4O9 |
|---|---|
Molecular Weight |
684.9 g/mol |
IUPAC Name |
(2R,3R)-3-methoxy-3-[(2S)-1-[(3R,4S,5S)-3-methoxy-5-methyl-4-[methyl-[(2S)-3-methyl-2-[[(2S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoyl]amino]butanoyl]amino]heptanoyl]pyrrolidin-2-yl]-2-methylpropanoic acid |
InChI |
InChI=1S/C35H64N4O9/c1-15-22(6)29(25(46-13)19-26(40)39-18-16-17-24(39)30(47-14)23(7)33(43)44)37(11)32(42)27(20(2)3)36-31(41)28(21(4)5)38(12)34(45)48-35(8,9)10/h20-25,27-30H,15-19H2,1-14H3,(H,36,41)(H,43,44)/t22-,23+,24-,25+,27-,28-,29-,30+/m0/s1 |
InChI Key |
VBLMLZLMVRYBOT-ZULUKCPQSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OC(C)(C)C |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


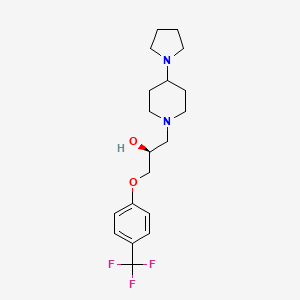
![2-(4-Cyclopropyl-6-methoxypyrimidin-5-yl)-8-[[4-[1-propan-2-yl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methyl]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12372168.png)
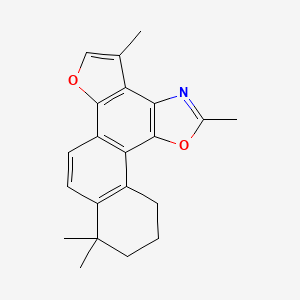
![4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B12372174.png)
![(6S)-5-[(2R)-2-hydroxy-4-methylpentanoyl]-N-[(2S)-3-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]-4-(trifluoromethoxy)butan-2-yl]-5-azaspiro[2.4]heptane-6-carboxamide](/img/structure/B12372183.png)
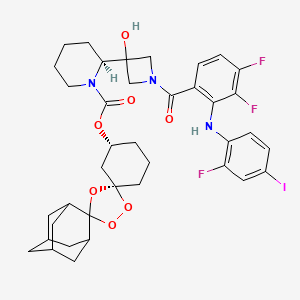
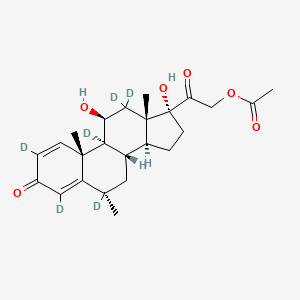
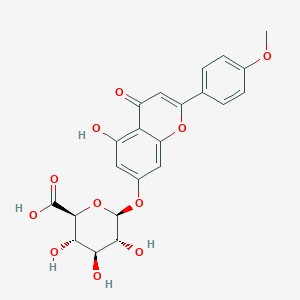
![Cyano(6-methoxynaphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate](/img/structure/B12372208.png)
